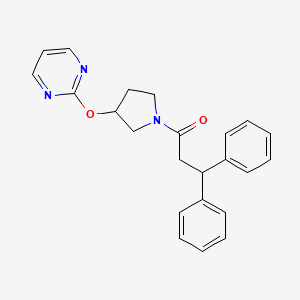
3,3-Diphenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diphenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one, also known as DPP, is a chemical compound that has gained significant attention in the scientific community. It is a synthetic compound that belongs to the class of pyrrolidinyl aryl ketones, and it has been studied for its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis Applications
- Enaminones as Building Blocks : Enaminones derived from similar compounds serve as precursors in the synthesis of heterocyclic compounds such as nicotinic acid and thienopyridine derivatives. This approach offers new syntheses routes for various heterocyclic frameworks, highlighting the role of enaminones in medicinal chemistry and drug discovery (Abdel-Khalik et al., 2004).
Antiviral Activity Research
- Pyrazole Derivatives : Pyrazole derivatives synthesized from related compounds have been evaluated for their in vitro antiviral activity. Such studies aim to discover new therapeutic agents, particularly for treating viral infections like herpes simplex virus (Tantawy et al., 2012).
Chemical Synthesis Methods
- Microwave-assisted Michael Addition : The microwave-assisted Michael addition of 2-aminopyridine to chalcones, under catalyst-free conditions, is an efficient method for synthesizing 1,3-diphenyl-3-(pyridin-2-ylamino)propan-1-one derivatives. This method demonstrates the potential of microwave-assisted synthesis in enhancing reaction rates and yields for compounds with related structural features (Zhao et al., 2015).
Propiedades
IUPAC Name |
3,3-diphenyl-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(26-15-12-20(17-26)28-23-24-13-7-14-25-23)16-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-11,13-14,20-21H,12,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZMMQGAASHSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

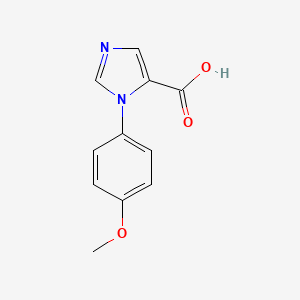
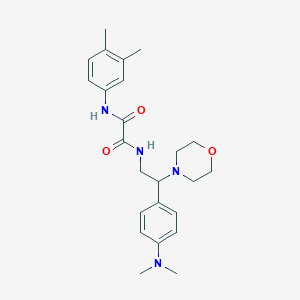
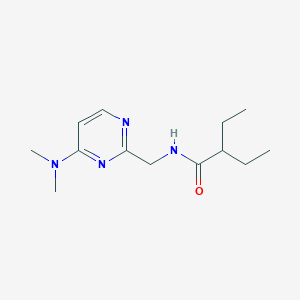
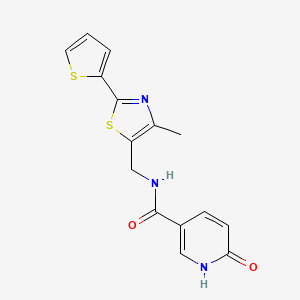
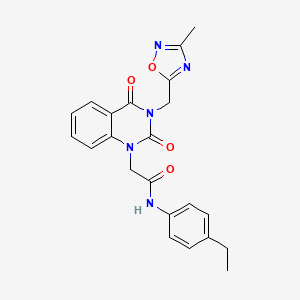
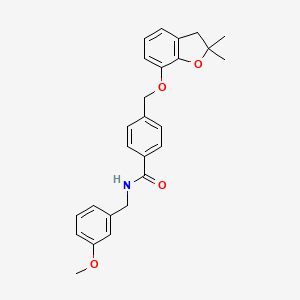
![2-(2-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2809499.png)
![N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2809501.png)
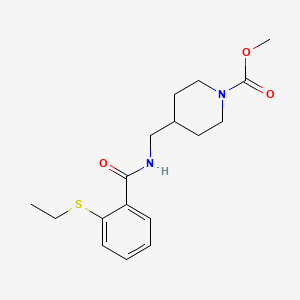
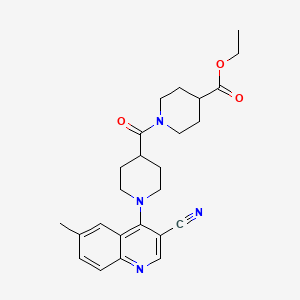
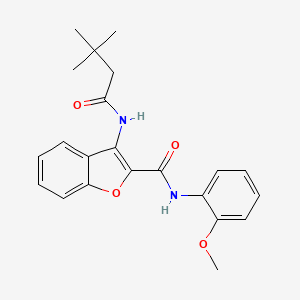
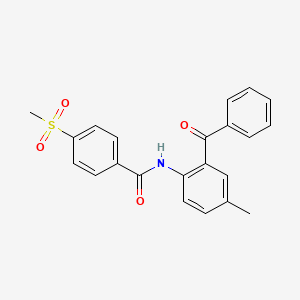
![2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2809510.png)
![Tert-butyl 4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B2809511.png)